molecular formula C20H17ClN2O4 B6515505 ethyl 6-chloro-4-[(phenylcarbamoyl)methoxy]quinoline-2-carboxylate CAS No. 950276-23-0

ethyl 6-chloro-4-[(phenylcarbamoyl)methoxy]quinoline-2-carboxylate

Cat. No. B6515505
CAS RN: 950276-23-0
M. Wt: 384.8 g/mol
InChI Key: GDYGBBMDODBAHQ-UHFFFAOYSA-N
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Description

Ethyl 6-chloro-4-[(phenylcarbamoyl)methoxy]quinoline-2-carboxylate is a chemical compound that is available for scientific research needs . It is also known by registry numbers ZINC000015829023 .


Synthesis Analysis

The synthesis of similar quinoline derivatives has been reported in the literature. For instance, the Gould-Jacobs reaction was employed for the synthesis of ethyl 6-chloro-4-oxo-1,4-dihydroquinoline-3-carboxylate . Both conventional heating and microwave irradiation were used . In a specific setup, 2 gm of the starting material was mixed in 10 mL of diphenyl ether and irradiated to 250 ℃ for 1 hour .


Molecular Structure Analysis

While specific structural analysis for this compound is not available, similar compounds have been studied. For instance, in the case of ethyl 6-chloro-2-ethoxyquinoline-4-carboxylate, there is an intramolecular C—H O hydrogen bond forming an S(6) graph-set motif . The molecule is essentially planar with the mean plane of the ethyl acetate group making a dihedral angle of 5.02 (3) with the ethyl 6-chloro-2-ethoxyquinoline mean plane .

Scientific Research Applications

Ethyl ethyl 6-chloro-4-[(phenylcarbamoyl)methoxy]quinoline-2-carboxylate[(phenylcarbamoyl)methoxy]quinoline-2-carboxylate has been studied for its potential applications in scientific research. It has been used as a model compound for the study of quinoline derivatives and their biological activities, such as antimicrobial and antiviral activities. The compound has also been studied for its potential applications in drug design and development. It has been used as a substrate for the study of enzymes and as a scaffold for the development of new drugs.

Advantages and Limitations for Lab Experiments

The use of ethyl ethyl 6-chloro-4-[(phenylcarbamoyl)methoxy]quinoline-2-carboxylate[(phenylcarbamoyl)methoxy]quinoline-2-carboxylate in laboratory experiments has several advantages. The compound is relatively easy to synthesize and can be stored for extended periods of time without degradation. It also has a wide range of potential applications, making it a useful tool for scientific research. However, the compound is relatively unstable and can be difficult to handle in laboratory experiments.

Future Directions

The potential applications of ethyl ethyl 6-chloro-4-[(phenylcarbamoyl)methoxy]quinoline-2-carboxylate[(phenylcarbamoyl)methoxy]quinoline-2-carboxylate are still being explored. Future research could focus on the development of new drugs based on the compound’s structure, as well as its potential applications in the treatment of various diseases. Additionally, further studies could focus on the compound’s mechanism of action, its biochemical and physiological effects, and its potential toxicity. Finally, research could also focus on the development of new synthesis methods for the compound.

Synthesis Methods

The synthesis of ethyl ethyl 6-chloro-4-[(phenylcarbamoyl)methoxy]quinoline-2-carboxylate[(phenylcarbamoyl)methoxy]quinoline-2-carboxylate has been reported in several studies. The most common method involves the reaction of ethyl ethyl 6-chloro-4-[(phenylcarbamoyl)methoxy]quinoline-2-carboxylatehydroxyquinoline-2-carboxylate with phenylcarbamoyl chloride in the presence of a base, such as sodium hydroxide or potassium hydroxide. The reaction is typically carried out in a polar solvent, such as acetonitrile or dimethylformamide. The product of the reaction is the desired ethyl this compound[(phenylcarbamoyl)methoxy]quinoline-2-carboxylate.

properties

IUPAC Name

ethyl 4-(2-anilino-2-oxoethoxy)-6-chloroquinoline-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17ClN2O4/c1-2-26-20(25)17-11-18(15-10-13(21)8-9-16(15)23-17)27-12-19(24)22-14-6-4-3-5-7-14/h3-11H,2,12H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDYGBBMDODBAHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NC2=C(C=C(C=C2)Cl)C(=C1)OCC(=O)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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